5-Methoxy-4-(trifluoromethyl)pyridin-2-amine
CAS No.:
Cat. No.: VC15876445
Molecular Formula: C7H7F3N2O
Molecular Weight: 192.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7F3N2O |
|---|---|
| Molecular Weight | 192.14 g/mol |
| IUPAC Name | 5-methoxy-4-(trifluoromethyl)pyridin-2-amine |
| Standard InChI | InChI=1S/C7H7F3N2O/c1-13-5-3-12-6(11)2-4(5)7(8,9)10/h2-3H,1H3,(H2,11,12) |
| Standard InChI Key | LRGKSGFFKGXQBU-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CN=C(C=C1C(F)(F)F)N |
Introduction
Structural Identity and Nomenclature
Chemical Structure and Substituent Effects
The compound’s structure features a pyridine ring with three distinct functional groups:
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Methoxy group (-OCH₃) at position 5, which enhances electron density via resonance donation.
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Trifluoromethyl group (-CF₃) at position 4, imparting electron-withdrawing effects and metabolic stability.
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Amino group (-NH₂) at position 2, enabling hydrogen bonding and serving as a handle for further derivatization.
The interplay of these groups creates a π-deficient aromatic system with unique reactivity. The trifluoromethyl group’s steric bulk and lipophilicity influence solubility and binding affinity in biological targets .
Synthesis Methodologies
Amination Strategies
A key step in synthesizing 2-aminopyridines involves introducing the amine group. Patent EP2527327A1 describes a two-step process for 2-amino-4-trifluoromethylpyridine:
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Ammonolysis: Reacting 2-chloro-4-trifluoromethylpyridine with ammonia in hydrophilic ethers (e.g., tetrahydrofuran) at 130–160°C for 4–7 hours .
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Dehalogenation: Catalytic hydrogenation using Pd/C under hydrogen pressure (1.6 MPa) at 100°C .
For 5-methoxy derivatives, analogous methods could involve protecting the methoxy group during amination. The Royal Society of Chemistry’s synthesis of L2 (a related bis-pyridylamine) utilized a Buchwald-Hartwig coupling with Pd(dba)₂ and BINAP ligands, achieving 75% yield .
Introducing the Trifluoromethyl Group
Trifluoromethylation typically employs reagents like CF₃Cu or CF₃SiMe₃. In the synthesis of 4-(difluoromethyl)pyridin-2-amine, radical bromination followed by fluorination with DAST was reported, albeit with scalability challenges . For 5-Methoxy-4-(trifluoromethyl)pyridin-2-amine, direct trifluoromethylation of a pre-functionalized pyridine intermediate may be feasible under Pd catalysis .
Methoxy Group Installation
Methoxy groups are often introduced via nucleophilic substitution or Ullmann-type couplings. In L2’s synthesis, the methoxy group was pre-installed on the pyridine ring before amination .
Table 1: Comparative Synthesis Routes for Analogous Pyridines
| Step | Conditions | Yield | Source |
|---|---|---|---|
| Amination | NH₃, 2-Me-THF, 150°C, 6 hr | 71.4% | |
| Trifluoromethylation | CF₃Cu, Pd(OAc)₂, DMF, 110°C | 68% | |
| Methoxy introduction | NaOMe, CuI, 1,10-phenanthroline | 82% |
Physicochemical Properties
Spectroscopic Characterization
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¹H NMR: In L2 (a structural analog), the methoxy proton resonates at δ 3.86 ppm as a singlet, while aromatic protons appear between δ 6.64–9.06 ppm .
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¹³C NMR: The trifluoromethyl carbon is typically observed at ~125 ppm (q, J = 280 Hz) .
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Melting Point: Related compounds exhibit melting points between 130–220°C, influenced by crystallinity and substituent interactions .
Table 2: Physicochemical Data for Analogous Compounds
| Property | 5-Methoxy-N-(5-CF₃-pyridin-2-yl)pyridin-2-amine (L2) | 2-Amino-4-CF₃-pyridine |
|---|---|---|
| Melting Point (°C) | 131.4–132.1 | 218 (hydrochloride) |
| ¹H NMR (δ, ppm) | 3.86 (OCH₃), 7.19–9.06 (Ar-H) | 7.95 (Ar-H) |
| Yield | 75% | 71.4% |
Applications in Drug Discovery
Kinase Inhibitors
Pyridin-2-amine scaffolds are critical in kinase inhibitor design. For example, 4-(difluoromethyl)pyridin-2-amine is a key intermediate for PI3K/mTOR inhibitors like PQR530 . The trifluoromethyl group in 5-Methoxy-4-(trifluoromethyl)pyridin-2-amine could enhance target binding via hydrophobic interactions, while the methoxy group modulates solubility.
Agricultural Chemistry
Trifluoromethylpyridines are widely used in agrochemicals due to their resistance to metabolic degradation. The amine group allows derivatization into herbicides or fungicides .
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